An In-Depth Technical Guide to rac-trans-1-Deshydroxy Rasagiline
An In-Depth Technical Guide to rac-trans-1-Deshydroxy Rasagiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Its metabolism in vivo gives rise to several derivatives, including hydroxylated species. This technical guide focuses on a specific, synthetically accessible analog, rac-trans-1-Deshydroxy Rasagiline , chemically known as (1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol . While not a primary metabolite, this compound serves as a valuable research tool for investigating the structure-activity relationships of rasagiline-related molecules and the potential pharmacological activities of their hydroxylated forms. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and inferred biological relevance, supported by detailed experimental protocols and pathway diagrams.
Chemical Structure and Properties
The chemical identity of rac-trans-1-Deshydroxy Rasagiline is well-defined. It possesses the core aminoindan structure of rasagiline, with the key distinctions being the presence of a hydroxyl group at the 1-position of the indane ring and a racemic, trans-stereochemical configuration.
Physicochemical Data
A summary of the key physicochemical properties of rac-trans-1-Deshydroxy Rasagiline is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | (1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol | [1] |
| Synonyms | rac-trans-1-Deshydroxy Rasagiline | [1] |
| CAS Number | 1429220-16-5 | [1] |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Appearance | Neat (as supplied by commercial vendors) | [1] |
Table 1: Physicochemical properties of rac-trans-1-Deshydroxy Rasagiline.
Spectral Data
Experimental Protocols
Hypothetical Synthesis of rac-trans-1-Deshydroxy Rasagiline
While a specific, detailed protocol for the synthesis of rac-trans-1-Deshydroxy Rasagiline is not published, a plausible synthetic route can be devised based on established methods for the synthesis of rasagiline and related aminoindan derivatives. A potential approach involves the alkylation of a protected aminoindan precursor.
A potential synthetic workflow is outlined below:
This proposed synthesis leverages a protection-alkylation-deprotection strategy, which has been successfully employed for the synthesis of rasagiline itself, providing high yields and purity under mild conditions[3].
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
To evaluate the potential of rac-trans-1-Deshydroxy Rasagiline as a MAO-B inhibitor, a standard in vitro assay can be performed. The following protocol is based on a well-established fluorometric method.
Materials:
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Recombinant human MAO-B enzyme
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Kynuramine (substrate)
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rac-trans-1-Deshydroxy Rasagiline (test compound)
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Selegiline (positive control)
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Dimethyl sulfoxide (DMSO)
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Phosphate buffer (pH 7.4)
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96-well microplates (black, clear bottom)
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Fluorometric plate reader
Procedure:
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Preparation of Reagents:
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Dissolve the test compound and positive control in DMSO to prepare stock solutions.
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Prepare serial dilutions of the test compound and positive control in phosphate buffer.
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Prepare a solution of kynuramine in phosphate buffer.
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Prepare a solution of recombinant human MAO-B in phosphate buffer.
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Assay Protocol:
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Add the enzyme solution to the wells of the 96-well plate.
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Add the test compound or positive control at various concentrations to the respective wells.
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Incubate the plate at 37°C for a specified pre-incubation time.
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Initiate the reaction by adding the kynuramine solution to all wells.
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Incubate the plate at 37°C for a specified reaction time.
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Stop the reaction by adding a suitable stop solution (e.g., NaOH).
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Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
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Data Analysis:
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Calculate the percentage of MAO-B inhibition for each concentration of the test compound.
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Plot the percentage of inhibition against the logarithm of the compound concentration.
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Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.
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Biological Relevance and Signaling Pathways
The primary pharmacological action of rasagiline is the irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the brain[4]. Rasagiline is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its major metabolite, (R)-1-aminoindan[5]. Hydroxylation is also a metabolic pathway for rasagiline[5].
While direct pharmacological data for rac-trans-1-Deshydroxy Rasagiline is lacking, studies on related hydroxylated metabolites of rasagiline and similar compounds suggest potential neuroprotective activity. For instance, aminoindan and hydroxyaminoindan have been shown to exert neuroprotective effects in vitro[6]. This neuroprotection is thought to be independent of MAO-B inhibition and may involve the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathway.
A proposed signaling pathway for the neuroprotective effects of hydroxylated rasagiline metabolites is depicted below:
This pathway suggests that hydroxylated metabolites may contribute to the overall neuroprotective profile of rasagiline, a feature that has been observed in various preclinical models.
Conclusion
rac-trans-1-Deshydroxy Rasagiline represents an important tool for probing the structure-activity relationships of rasagiline and its derivatives. While its direct pharmacological profile remains to be fully elucidated, the available information on related hydroxylated metabolites suggests the potential for interesting biological activity, particularly in the realm of neuroprotection. The synthetic and analytical protocols outlined in this guide provide a framework for the further investigation of this and other related compounds, which may ultimately contribute to the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to isolate and characterize this compound, determine its specific pharmacological properties, and validate its role in the signaling pathways associated with neuroprotection.
References
- 1. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 5. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 6. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
